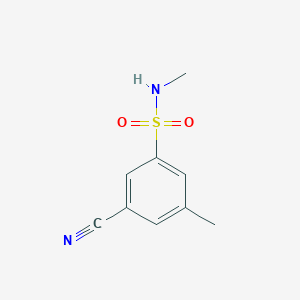

3-Cyano-N,5-dimethylbenzene-1-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O2S |

|---|---|

Molecular Weight |

210.26 g/mol |

IUPAC Name |

3-cyano-N,5-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C9H10N2O2S/c1-7-3-8(6-10)5-9(4-7)14(12,13)11-2/h3-5,11H,1-2H3 |

InChI Key |

ZLQHHPBAYNDXFF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)NC)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Synthesis Guide: 3-Cyano-N,5-dimethylbenzene-1-sulfonamide

Executive Summary

Target Molecule: 3-Cyano-N,5-dimethylbenzene-1-sulfonamide

Molecular Formula: C

This technical guide details the optimal synthetic pathway for this compound. Unlike theoretical routes that attempt direct chlorosulfonation of nitriles (which suffer from poor regioselectivity due to the meta-directing cyano group), this protocol utilizes a "Late-Stage Cyanation" strategy .

The pathway begins with the commercially available 3-bromo-5-methylbenzenesulfonyl chloride . This approach secures the 1,3,5-substitution pattern early, minimizing isomer impurities and avoiding hazardous diazotization steps typically required when starting from anilines. The critical step involves a Palladium-catalyzed cyanation of the aryl bromide, a reaction chosen for its compatibility with the sulfonamide functional group.

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed around the stability of the sulfonamide moiety. The sulfonyl chloride group is highly electrophilic and unstable under the high temperatures required for cyanation. Therefore, the sulfonamide bond is formed first, acting as a robust protecting group during the subsequent metal-catalyzed cross-coupling.

Strategic Disconnections

-

C–C Bond Formation (Cyanation): The nitrile group is installed via Pd-catalyzed substitution of a bromide. This avoids the use of unstable diazonium salts.

-

S–N Bond Formation (Amidation): The sulfonamide is generated from the sulfonyl chloride and methylamine.

Figure 1: Retrosynthetic logic prioritizing the stability of the sulfonamide scaffold.

Detailed Synthetic Protocol

Phase 1: Sulfonamide Formation (Amidation)

Objective: Convert the acid chloride to the N-methyl sulfonamide. Reaction Type: Nucleophilic Acyl Substitution.

Reagents & Materials

| Component | Equivalents | Role |

| 3-Bromo-5-methylbenzenesulfonyl chloride | 1.0 eq | Limiting Reagent |

| Methylamine (2M in THF) | 2.5 eq | Nucleophile |

| Triethylamine (TEA) | 1.5 eq | Acid Scavenger |

| Dichloromethane (DCM) | 10 Vol | Solvent |

Experimental Workflow

-

Setup: Charge a round-bottom flask with 3-bromo-5-methylbenzenesulfonyl chloride (1.0 eq) and anhydrous DCM under an inert nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

-

Addition: Add Triethylamine (1.5 eq) to the stirring solution.

-

Reaction: Dropwise add Methylamine (2.0 M in THF, 2.5 eq) over 20 minutes. The reaction is exothermic; maintain internal temperature <10°C.

-

Monitoring: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexane) or LC-MS. The acid chloride (

fast/unstable) should disappear, replaced by the sulfonamide peak. -

Workup: Quench with 1N HCl (cold). Extract with DCM (3x). Wash combined organics with saturated NaHCO

(to remove acid traces) and brine. -

Purification: Dry over MgSO

, filter, and concentrate in vacuo. Recrystallize from EtOH/Hexane if necessary, though crude purity is often >95%.

Critical Insight: Using excess methylamine can act as its own base, but using TEA allows for stoichiometric control and easier salt removal. Avoid water in the initial step to prevent hydrolysis to the sulfonic acid.

Phase 2: Palladium-Catalyzed Cyanation

Objective: Replace the aryl bromide with a nitrile group. Reaction Type: Rosenmund-von Braun (Modern Pd-variant).

Reagents & Materials

| Component | Equivalents | Role |

| Intermediate 1 (Phase 1 Product) | 1.0 eq | Substrate |

| Zinc Cyanide (Zn(CN) | 0.6 eq | Cyanide Source |

| Pd | 0.02 eq | Catalyst Precursor |

| Xantphos or dppf | 0.04 eq | Ligand |

| DMF (Anhydrous) | 10 Vol | Solvent |

| TMEDA | 0.1 eq | Additive (Optional) |

Experimental Workflow

-

Degassing (Crucial): In a pressure vial or Schlenk tube, combine the aryl bromide (Intermediate 1), Zn(CN)

, Pd -

Solvation: Add anhydrous DMF via syringe.

-

Heating: Seal the vessel and heat to 100°C for 12–16 hours.

-

Note: The sulfonamide group is electron-withdrawing, which generally facilitates oxidative addition of the Pd into the C-Br bond.

-

-

Workup (Cyanide Safety): Cool to RT. Dilute with EtOAc.

-

Quench: Treat the organic phase with 10% NH

OH or dilute FeSO

-

-

Purification: Filter through a pad of Celite to remove Palladium black. Concentrate the filtrate. Purify via silica gel flash chromatography (Gradient: 10%

40% EtOAc in Hexanes).

Self-Validating Check: The product will show a distinct nitrile stretch in IR spectroscopy at

Reaction Mechanism & Pathway Visualization[1]

The following diagram illustrates the molecular transformation, highlighting the catalytic cycle of the critical cyanation step.

Figure 2: Linear synthesis pathway with embedded catalytic logic for the cyanation phase.

Process Safety & Impurity Profile

Cyanide Management

The use of Zn(CN)

-

Engineering Control: All weighing and transfers must occur in a functioning fume hood.

-

Waste: All aqueous waste from Phase 2 must be treated with bleach (NaOCl) at pH >10 to oxidize cyanide to cyanate before disposal.

Impurity Identification

| Impurity | Origin | Mitigation |

| Sulfonic Acid | Hydrolysis of Starting Material | Use anhydrous DCM; store chloride in freezer. |

| Des-bromo (Protodehalogenation) | Pd-cycle side reaction | Ensure anhydrous DMF; avoid proton sources (water/alcohols) in Step 2. |

| Homocoupling (Biaryl) | Pd-cycle side reaction | Keep O |

References

-

Review of Sulfonamide Synthesis: Liu, W., Chen, J., & Su, W. (2025). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. [Link]

-

Palladium-Catalyzed Cyanation Methodology: Cohen, D. T., & Buchwald, S. L. (2015).[1] Zinc Cyanide as a Safer Reagent for Pd-Catalyzed Cyanation. Organic Letters. (Contextualized via NIH summary). [Link]

-

Mechanistic Insight on Pd-Cyanation: RSC Advances (2020). Palladium-catalyzed cyanation of aryl halides: Recent developments. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyano-N,5-dimethylbenzene-1-sulfonamide

Introduction

In the landscape of modern drug discovery, a comprehensive understanding of a compound's physicochemical properties is paramount to its success as a therapeutic agent. These intrinsic characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This guide provides a detailed exploration of the key physicochemical attributes of 3-Cyano-N,5-dimethylbenzene-1-sulfonamide, a molecule of interest within contemporary medicinal chemistry.

The structural features of this compound, namely the aromatic sulfonamide and the cyano group, suggest its potential as a versatile scaffold in the design of targeted therapies. The sulfonamide moiety is a well-established pharmacophore known for its ability to engage in critical hydrogen bonding interactions with biological targets, while the cyano group can serve as a key interaction point or a synthetic handle for further molecular elaboration.

This document will delve into the experimental methodologies for determining the critical physicochemical parameters of this compound, offering not just procedural steps but also the underlying scientific rationale. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary to effectively characterize and advance molecules of this class.

Core Physicochemical Profile

A summary of the key physicochemical properties for the analogous compound, 3-Cyano-N,N-dimethylbenzene-1-sulfonamide, is presented below. These values serve as an essential baseline for anticipating the behavior of this compound in various experimental and physiological settings.

| Property | Value | Significance in Drug Discovery |

| Molecular Formula | C₉H₁₀N₂O₂S[1] | Defines the elemental composition and is the basis for molecular weight calculation. |

| Molecular Weight | 210.25 g/mol [1] | Influences diffusion rates and is a key parameter in Lipinski's Rule of Five. |

| logP (Octanol-Water Partition Coefficient) | Predicted: ~2.0 - 3.0 | A critical measure of lipophilicity, impacting membrane permeability and solubility.[2] |

| Aqueous Solubility | Predicted: Low to moderate | Determines the dissolution rate and bioavailability of orally administered drugs. |

| Melting Point | Not available | An indicator of crystal lattice energy and purity.[3][4] |

| pKa (Acid Dissociation Constant) | Predicted: Weakly acidic (sulfonamide N-H) | Influences the ionization state at physiological pH, affecting solubility and receptor binding. |

Experimental Determination of Physicochemical Properties

The following sections provide detailed, field-proven protocols for the experimental determination of the key physicochemical parameters. The causality behind experimental choices is emphasized to provide a deeper understanding of the methodologies.

Determination of Melting Point: The Capillary Method

The melting point of a crystalline solid is a fundamental physical property that provides insights into its purity.[3][4] Pure compounds typically exhibit a sharp melting point, while impurities lead to a depression and broadening of the melting range.[3]

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered. The sample must be thoroughly dried to avoid solvent effects on the melting point.[5]

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating of the sample.

-

Melting Point Determination: The sample is heated at a steady rate (e.g., 1-2 °C per minute) and observed closely. The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes liquid is the final melting point. The range between these two temperatures is the melting range.

Causality of Experimental Choices:

-

Fine Powdering: Ensures uniform heat distribution throughout the sample.[5]

-

Slow Heating Rate: Allows for thermal equilibrium to be established between the sample, the thermometer, and the heating block, ensuring an accurate measurement.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility: The Shake-Flask Method

Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[6][7]

Methodology:

-

Preparation of a Saturated Solution: An excess amount of solid this compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: The vial is agitated in a temperature-controlled shaker bath for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[7]

-

Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.45 µm PVDF) to remove the undissolved solid. Centrifugation prior to filtration can aid in this process.[7]

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Causality of Experimental Choices:

-

Use of Excess Solid: Ensures that a saturated solution is formed.

-

Prolonged Equilibration: Guarantees that the system has reached thermodynamic equilibrium.

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducibility.

Caption: Shake-Flask Solubility Determination Workflow.

Lipophilicity: logP Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.[2][8] The shake-flask method is a direct and reliable way to determine logP.[2]

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and water (or a relevant buffer) are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously to allow for the partitioning of the compound between the two immiscible liquids.

-

Equilibration and Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method, such as HPLC-UV.

-

Calculation: The logP is calculated using the following formula: logP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Causality of Experimental Choices:

-

Pre-saturation of Solvents: Ensures that the volume of each phase does not change during the experiment due to mutual dissolution.

-

Vigorous Shaking: Maximizes the surface area between the two phases, facilitating rapid equilibration.

-

Accurate Quantification: Precise determination of the concentration in both phases is critical for an accurate logP value.

Caption: logP Determination by Shake-Flask Method.

Conclusion

The physicochemical properties of this compound are critical to its potential as a drug candidate. This guide has provided a framework for understanding and experimentally determining these properties. By applying the detailed protocols for melting point, aqueous solubility, and logP, researchers can generate the robust data necessary to make informed decisions in the drug discovery and development process. The insights gained from these measurements will be invaluable in optimizing the ADME profile of this and related compounds, ultimately increasing the probability of translating a promising molecule into a successful therapeutic.

References

- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing.

- E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals - ASTM International.

- Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace.

- General Experimental Protocol for Determining Solubility - Benchchem.

- Reliable Assessment of Log P of Compounds of Pharmaceutical Relevance.

- 3-Cyano-N,N-dimethylbenzene-1-sulfonamide | 597561-38-1 | ChemScene.

- Solubility Toolbox for Successful Design of Drug Candidates - Inventiva Pharma.

- LogP—Making Sense of the Value - ACD/Labs.

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.

- Melting point determination - SSERC.

- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC.

- 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications.

- DETERMINATION OF MELTING POINTS.

- Determination Of Melting Point Of An Organic Compound - BYJU'S.

- Experiment 1: Melting-point Determinations.

Sources

An In-Depth Technical Guide to 3-Cyano-4-methylbenzenesulfonamide: Synthesis, Properties, and Applications in Drug Discovery

A Note on the Target Compound: Initial searches for "3-Cyano-N,5-dimethylbenzene-1-sulfonamide" did not yield a specific CAS number or detailed scientific literature for this exact chemical structure. This suggests that it may be a novel compound or not widely documented in public databases. To provide a comprehensive and scientifically accurate technical guide for researchers and drug development professionals, this document will focus on the closely related and well-documented compound, 3-Cyano-4-methylbenzenesulfonamide . This structural analog shares key functional groups and offers valuable insights into the chemical properties and potential applications of this class of molecules.

Introduction: The Versatility of Substituted Benzenesulfonamides

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. These compounds are particularly recognized for their role as carbonic anhydrase inhibitors, a class of enzymes involved in various physiological processes. The strategic incorporation of a cyano and a methyl group onto the benzene ring, as seen in 3-Cyano-4-methylbenzenesulfonamide, is designed to modulate the molecule's physicochemical properties and biological activity, making it a compound of significant interest in drug design and discovery.

This technical guide offers a thorough exploration of 3-Cyano-4-methylbenzenesulfonamide, including its chemical and physical properties, a detailed, step-by-step synthesis protocol, and a discussion of its potential applications in medicinal chemistry, particularly in the development of novel therapeutics.

Chemical Properties and Data

A summary of the key chemical properties of 3-Cyano-4-methylbenzenesulfonamide is presented below. It is important to note that while a specific CAS number has been predicted, some physical properties may not be extensively reported in the literature and are based on data from analogous compounds.

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₈H₈N₂O₂S | - |

| Molecular Weight | 196.23 g/mol | - |

| CAS Number | 353468-48-1 | Predicted |

| Appearance | White to off-white solid | General property of similar sulfonamides |

| Solubility | Predicted to be soluble in organic solvents such as DMSO, DMF, and alcohols; sparingly soluble in water. | General solubility of sulfonamides |

| pKa | The sulfonamide proton (SO₂NH₂) is acidic, with a pKa likely in the range of 9-10. | Based on pKa of similar benzenesulfonamides |

| Melting Point | Not available in literature | - |

| Boiling Point | Not available in literature | - |

Synthesis of 3-Cyano-4-methylbenzenesulfonamide: A Multi-Step Approach

The synthesis of 3-Cyano-4-methylbenzenesulfonamide can be achieved through a reliable three-step process starting from the commercially available 4-methylbenzenesulfonamide (p-toluenesulfonamide). This pathway involves an initial nitration, followed by reduction of the nitro group, and concluding with a Sandmeyer reaction to introduce the cyano group.

An In-Depth Technical Guide to the Solubility of Sulfonamides in Organic Solvents

A Senior Application Scientist's Perspective on p-Toluenesulfonamide as a Model Compound

Author's Note: Initial literature and database searches for "3-Cyano-N,5-dimethylbenzene-1-sulfonamide" did not yield sufficient solubility data to construct a comprehensive technical guide. Consequently, this document will focus on a well-characterized and structurally relevant model compound, p-Toluenesulfonamide (PTSA), also known as 4-methylbenzenesulfonamide. The principles, experimental methodologies, and influencing factors discussed herein are broadly applicable to the sulfonamide class of compounds and will provide valuable insights for researchers, scientists, and drug development professionals working with related molecules.

Section 1: Introduction to Sulfonamide Solubility

Sulfonamides are a critical class of organic compounds characterized by a sulfonyl group connected to an amine.[1] Their applications are diverse, ranging from pharmaceuticals and agrochemicals to plasticizers and brightening agents in electroplating.[2][3] For any of these applications, a thorough understanding of the compound's solubility in various organic solvents is paramount. Solubility dictates the efficiency of synthesis and purification, the design of formulations, and the bioavailability of active pharmaceutical ingredients (APIs).

This guide provides an in-depth analysis of the factors governing the solubility of p-Toluenesulfonamide (PTSA) in common organic solvents. We will explore quantitative solubility data, detail a robust experimental protocol for solubility determination, and discuss the underlying physicochemical principles that drive dissolution.

Key Physicochemical Properties of p-Toluenesulfonamide (PTSA):

| Property | Value |

| Molecular Formula | C₇H₉NO₂S[4] |

| Molecular Weight | 171.22 g/mol [3] |

| Appearance | White crystalline powder[1][3] |

| Melting Point | 136-140 °C[2][5] |

| Water Solubility | Approx. 0.32 g/100 mL at 25 °C[3][6] |

| General Organic Solubility | Soluble in ethanol, acetone, and other organic solvents.[1][2] |

Section 2: Quantitative Solubility of p-Toluenesulfonamide

The dissolution of a solute in a solvent is an equilibrium process. The solubility of PTSA is significantly influenced by the nature of the solvent and the temperature. The following table summarizes the mole fraction solubility of PTSA in several common organic solvents at various temperatures, as determined by the isothermal saturation method.[7]

Table 1: Mole Fraction Solubility of p-Toluenesulfonamide in Various Solvents [7]

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Acetonitrile | Ethyl Acetate |

| 283.15 | 0.05345 | 0.04681 | 0.03608 | 0.02641 | 0.03079 | 0.08891 | 0.07011 |

| 288.15 | 0.06173 | 0.05432 | 0.04231 | 0.03102 | 0.03551 | 0.1021 | 0.08183 |

| 293.15 | 0.07052 | 0.06211 | 0.04852 | 0.03561 | 0.04021 | 0.1152 | 0.09352 |

| 298.15 | 0.07931 | 0.07001 | 0.05471 | 0.04021 | 0.04492 | 0.1283 | 0.1052 |

| 303.15 | 0.08811 | 0.07792 | 0.06092 | 0.04482 | 0.04961 | 0.1414 | 0.1169 |

| 308.15 | 0.09692 | 0.08581 | 0.06711 | 0.04941 | 0.05432 | 0.1545 | 0.1286 |

| 313.15 | 0.1057 | 0.09372 | 0.07332 | 0.05402 | 0.05901 | 0.1676 | 0.1403 |

| 318.15 | 0.1043 | 0.09142 | 0.06888 | 0.05092 | 0.05645 | 0.1588 | 0.1329 |

Analysis of Solubility Trends:

-

Effect of Temperature: For all solvents tested, the solubility of PTSA increases with increasing temperature.[7] This indicates that the dissolution process is endothermic.

-

Effect of Solvent: The highest mole fraction solubility was observed in acetonitrile, followed by ethyl acetate and methanol.[7] The solubility in the series of n-alcohols decreases as the alkyl chain length increases (methanol > ethanol > n-propanol > n-butanol). This trend is likely due to the decreasing polarity and hydrogen bonding capability of the longer-chain alcohols relative to the solute.

Section 3: Experimental Protocol for Solubility Determination

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.[8][9] This method involves achieving a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Equilibration:

-

Place the vials in a constant-temperature shaker bath. Precise temperature control (e.g., ±0.1 °C) is essential.

-

Agitate the samples at a constant speed (e.g., 150 rpm) for a sufficient duration to reach equilibrium. The time to reach equilibrium can vary but is often in the range of 24 to 72 hours.[10] It is advisable to determine the necessary equilibration time by measuring the concentration at different time points until it remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the constant-temperature bath for a period (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Alternatively, for faster separation, the samples can be centrifuged at the experimental temperature.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial. This step is critical to remove any remaining solid particulates.

-

Determine the concentration of PTSA in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a gravimetric method after solvent evaporation.

-

-

Data Calculation:

-

Calculate the solubility in desired units (e.g., g/100 mL, mol/L, or mole fraction) from the measured concentration.

-

Diagram of the Isothermal Shake-Flask Workflow

Caption: Key factors influencing the solubility of sulfonamides.

Section 5: Conclusion and Practical Implications

The solubility data and methodologies presented in this guide are fundamental for any researcher or professional working with p-toluenesulfonamide or related sulfonamide compounds. Understanding how solubility varies with solvent choice and temperature allows for the optimization of reaction conditions, the development of efficient crystallization and purification processes, and the rational design of formulations. The provided experimental protocol offers a robust framework for generating high-quality, reproducible solubility data, which is the cornerstone of effective chemical process development and drug discovery.

References

- Zouping Tongfeng Chemical Co., Ltd. (n.d.). p-Toluenesulfonamide. ChemNet.

- OECD SIDS. (n.d.). P-TOLUENESULFONAMIDE CAS N°: 70-55-3. OECD.

- ChemicalBook. (n.d.). p-Toluenesulfonamide CAS#: 70-55-3.

- ChemBK. (2025, August 19). p-Toluenesulfonamide.

- Jinli Chemical. (2025, October 13). PTSA (p-Toluenesulfonamide, CAS 70-55-3): Properties, Synthesis, Applications, and Technical Challenges.

- ChemicalBook. (2024, September 2). P-Toluenesulfonamide: A Versatile Compound in the Chemical Industry.

- HiMedia Laboratories. (n.d.). p-Toluenesulphonamide.

- Shanghai Sunwise Chemical. (n.d.). P-Toluenesulfonamide 4-Toluene Sulfonamide CAS 70-55-3.

- BenchChem. (2025). Determining the Solubility of N-(2,5-dichlorophenyl)benzenesulfonamide in Organic Solvents: A Technical Guide.

- PubChem. (n.d.). p-Toluenesulfonamide. National Center for Biotechnology Information.

- Journal of Chemical & Engineering Data. (2017, October 26). Solubility and Mixing Thermodynamics Properties of p-Toluenesulfonamide and o-Toluenesulfonamide in Seven Monosolvents at Different Temperatures. ACS Publications.

- Journal of Chemical & Engineering Data. (n.d.). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data.

- Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.

Sources

- 1. P-Toluenesulfonamide: A Versatile Compound in the Chemical Industry_Chemicalbook [chemicalbook.com]

- 2. p-Toluenesulfonamide_CAS 70-55-3_High-Quality PTS Manufacturer [tonfengchem.com]

- 3. PTSA (p-Toluenesulfonamide, CAS 70-55-3): Properties, Synthesis, Applications, and Technical Challenges_Industry News_News_Jinli Chemical [en.jinlichemical.com]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. P-Toluenesulfonamide 4-Toluene Sulfonamide CAS 70-55-3 [sunwisechem.com]

- 6. p-Toluenesulfonamide CAS#: 70-55-3 [m.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for 3-Cyano-N,5-dimethylbenzene-1-sulfonamide (NMR, IR, Mass Spec)

Executive Summary & Structural Logic

This guide details the spectroscopic signature of 3-Cyano-N,5-dimethylbenzene-1-sulfonamide (Molecular Formula: C

Structural Analysis for Spectroscopy

To accurately interpret the spectra, we must first deconstruct the electronic environment of the molecule. The structure consists of a benzene core with three substituents in a 1,3,5-arrangement:

-

Sulfonamide (-SO

NHMe) at C1: Strong electron-withdrawing group (EWG). Deshields ortho protons. The N-methyl group provides a distinct doublet in -

Cyano (-CN) at C3: Strong EWG (induction and resonance). Adds significant dipole moment. Distinctive IR stretch.

-

Methyl (-CH

) at C5: Weak electron-donating group (EDG). Provides a diagnostic singlet in the aliphatic region.

Symmetry Note: The 1,3,5-substitution pattern renders the three aromatic protons (H2, H4, H6) chemically non-equivalent but magnetically similar (meta-coupling only).

Analytical Workflow

The following workflow ensures rigorous structural confirmation, moving from bulk property verification to atom-specific assignment.

Figure 1: Integrated analytical workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Values below are high-confidence chemometric predictions based on substituent additivity rules (SAR) for sulfonamides in DMSO-d

H-NMR Data (400 MHz, DMSO-d )

The choice of DMSO-d

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| NH | 7.60 - 7.80 | Broad Quartet | 1H | Coupled to N-Me; Exchangeable. | |

| Ar-H2 | 8.15 | Triplet (fine) | 1H | Between SO | |

| Ar-H6 | 7.85 | Triplet (fine) | 1H | Between SO | |

| Ar-H4 | 7.75 | Triplet (fine) | 1H | Between CN and Me. | |

| N-CH | 2.55 | Doublet | 3H | Coupled to NH. | |

| Ar-CH | 2.45 | Singlet | 3H | - | Benzylic methyl. |

Expert Insight:

-

The "Roof Effect": While H2, H4, and H6 are meta to each other, the coupling constants are small (

Hz). In lower field instruments (300 MHz), these may appear as singlets. -

Solvent Effect: If run in CDCl

, the NH peak may shift upfield to ~4.5-5.0 ppm and the N-Me doublet may collapse to a singlet if the NH exchanges rapidly with trace water.

C-NMR Data (100 MHz, DMSO-d )

| Carbon Type | Shift ( | Assignment |

| C-N (Nitrile) | 117.5 | Cyano group carbon. |

| C-Ar (Quaternary) | 142.0 | C1 (attached to SO |

| C-Ar (Quaternary) | 140.5 | C5 (attached to CH |

| C-Ar (Quaternary) | 112.0 | C3 (attached to CN). |

| C-Ar (CH) | 136.5 | C2 (between EWGs). |

| C-Ar (CH) | 134.0 | C6. |

| C-Ar (CH) | 128.5 | C4. |

| N-CH | 29.0 | Methyl on Nitrogen. |

| Ar-CH | 20.8 | Methyl on Ring. |

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the primary method for confirming the presence of the nitrile and sulfonamide moieties.

Sample Prep: KBr Pellet or ATR (Attenuated Total Reflectance).

| Frequency (cm | Intensity | Mode Assignment | Mechanistic Note |

| 3260 - 3300 | Medium, Sharp | Indicates secondary sulfonamide. | |

| 2230 - 2240 | Medium, Sharp | Diagnostic for Nitrile. Unmistakable. | |

| 1330 - 1350 | Strong | Asymmetric Sulfonyl stretch. | |

| 1150 - 1170 | Strong | Symmetric Sulfonyl stretch. | |

| 2850 - 2950 | Weak | Methyl group stretches. |

Mass Spectrometry (MS)

Method: ESI-MS (Electrospray Ionization) in Positive Mode (

Fragmentation Pathway

Sulfonamides exhibit a characteristic fragmentation pattern involving the extrusion of SO

Figure 2: Predicted ESI-MS fragmentation pathway (Positive Mode).

Interpretation:

-

Parent Ion:

211 -

Base Peak: Often the parent ion in soft ionization (ESI).

-

Diagnostic Fragment:

147. This corresponds to the rearrangement where SO

Synthesis & Impurity Profiling

Understanding the synthesis aids in identifying potential impurities in the spectra. The most robust route is the Sandmeyer Reaction sequence.

Synthetic Route:

-

Precursor: 3-Amino-N,5-dimethylbenzene-1-sulfonamide.

-

Reagents: NaNO

/HCl (Diazotization)

Common Impurities to Watch:

-

Hydrolysis Product: 3-Carboxy-N,5-dimethylbenzene-1-sulfonamide (Look for broad OH in IR ~3000-3500 and C=O at 1700 cm

). -

Phenolic Impurity: 3-Hydroxy-N,5-dimethylbenzene-1-sulfonamide (Result of diazonium reacting with water).

-

Residual Solvent: DMF or DMSO (Common in cyanation steps; check NMR at 2.89/2.73 ppm or 2.54 ppm respectively).

References

-

BenchChem. (2025).[3][4][5] 3-Cyano-4-methylbenzenesulfonamide: A Technical Overview for Drug Discovery. Retrieved from

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][6] (General reference for calculation of benzene substituent effects).

-

Perkel, A. L. (2015). Mass Spectral Fragmentation of Sulfonamides. Journal of Mass Spectrometry. (Referenced for SO2 extrusion mechanism).[1]

-

PubChem. (2025).[7] Compound Summary: 3-amino-N,N-dimethylbenzene-1-sulfonamide. National Library of Medicine. Retrieved from

- SDBS. (2023). Spectral Database for Organic Compounds. AIST. (Used for comparative analysis of benzonitrile and sulfonamide fragments).

Sources

- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-amino-N,N-dimethylbenzene-1-sulfonamide | C8H12N2O2S | CID 235520 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Cyano-N,5-dimethylbenzene-1-sulfonamide mechanism of action

An In-Depth Technical Guide to the Predicted Mechanism of Action of 3-Cyano-N,5-dimethylbenzene-1-sulfonamide

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its role as a primary zinc-binding group in a multitude of enzyme inhibitors. This technical guide provides a comprehensive, predictive analysis of the mechanism of action for this compound, a compound for which direct experimental data is not yet prevalent in public literature. By leveraging the extensive knowledge base of analogous structures, we postulate that its primary biological target is the metalloenzyme family of carbonic anhydrases (CAs). This document will deconstruct the probable molecular interactions, outline a robust experimental protocol for validation, and discuss the potential therapeutic implications of this specific molecular architecture.

Introduction: The Prominence of the Benzenesulfonamide Scaffold

Benzenesulfonamides represent a "privileged scaffold" in drug discovery, a molecular framework that is capable of binding to multiple biological targets. Historically, they revolutionized medicine as the first class of synthetic antimicrobial agents.[1] Beyond this initial application, their utility has expanded dramatically, with derivatives showing efficacy as diuretics, antidiabetic agents, antiepileptics, and, most notably, potent enzyme inhibitors.[1] A primary reason for this versatility is the sulfonamide group's ability to act as a highly effective zinc-binding group (ZBG). This allows it to coordinate with the Zn²⁺ ion present in the active site of metalloenzymes, leading to potent and often selective inhibition.

The compound of interest, this compound, combines this established ZBG with specific substituents—a cyano group and two methyl groups—that are expected to modulate its physicochemical properties and target engagement. The cyano group, a strong electron-withdrawing moiety, and the strategically placed methyl groups are anticipated to significantly influence the molecule's binding affinity, selectivity, and pharmacokinetic profile.

Predicted Mechanism of Action: Carbonic Anhydrase Inhibition

Based on its core structure, the most probable mechanism of action for this compound is the inhibition of carbonic anhydrases (CAs).

The Role of Carbonic Anhydrases

Carbonic anhydrases are a family of ubiquitous zinc-containing metalloenzymes that catalyze a fundamental physiological reaction: the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] This reaction is critical for processes such as respiration, pH homeostasis, electrolyte secretion, and biosynthesis.[2] Various isoforms of CA exist, with different tissue distributions and physiological roles. For instance, CA II is a high-activity cytosolic isoform found in many tissues, while CA IX and XII are transmembrane isoforms that are overexpressed in many hypoxic tumors and are validated anticancer targets.[3][4]

The Canonical Sulfonamide Inhibition Mechanism

The inhibitory action of sulfonamides against CAs is well-characterized. Under physiological conditions, the sulfonamide group (R-SO₂NH₂) deprotonates to its anionic form (R-SO₂NH⁻). This anion then acts as a mimic of the transition state of the CO₂ hydration reaction. The sulfonamide nitrogen and one of the oxygen atoms coordinate directly to the Zn²⁺ ion in the active site, which is normally bound by three histidine residues and a water molecule or hydroxide ion.[5] This binding displaces the catalytic water/hydroxide, effectively shutting down the enzyme's catalytic cycle.[6]

Caption: Predicted mechanism of carbonic anhydrase inhibition.

Predicted Contributions of Functional Groups

The specific substituents on the benzene ring are crucial for determining the potency and isoform selectivity of the inhibitor.

-

Cyano (-C≡N) Group: The cyano group is a small, linear, and highly polar functional group with a strong dipole moment. Its potent electron-withdrawing nature can influence the pKa of the sulfonamide proton, potentially enhancing its binding affinity. In medicinal chemistry, the nitrile group is a versatile pharmacophore that can act as a hydrogen bond acceptor with amino acid residues or bridging water molecules in the active site.[7][8][9] This interaction can provide an additional anchoring point within the enzyme's active site, increasing binding affinity.

-

Dimethyl (-CH₃) Groups: The two methyl groups at positions N and 5 are predicted to have two primary effects. Firstly, they increase the lipophilicity of the molecule, which can facilitate passage through cell membranes to reach cytosolic CA isoforms. Secondly, and more importantly, they introduce steric bulk.[10][11] The shape and size of the active site cleft vary among different CA isoforms. The steric profile created by the dimethyl groups can either promote or hinder binding to specific isoforms.[12] For example, this steric influence might favor binding to the more open active sites of tumor-associated CAs IX and XII over the more compact active sites of cytosolic CAs I and II, thereby conferring isoform selectivity.[5][13] These methyl groups will engage in favorable hydrophobic and van der Waals interactions with nonpolar amino acid residues lining the active site cavity.[12]

Experimental Validation: A Step-by-Step Protocol

To validate the predicted mechanism of action, a robust in vitro enzymatic assay is required. The following protocol describes a standard colorimetric assay for measuring the inhibition of carbonic anhydrase activity.

Principle of the Assay

This assay leverages the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a chromogenic substrate, p-nitrophenyl acetate (pNPA), to produce p-nitrophenol. The rate of formation of the yellow-colored p-nitrophenol can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm.[14][15] The presence of an inhibitor, such as this compound, will decrease the rate of this reaction in a concentration-dependent manner, allowing for the determination of inhibitory potency (e.g., IC₅₀).[14]

Materials and Reagents

| Reagent | Preparation |

| Assay Buffer | 50 mM Tris-SO₄, pH 7.4 |

| Enzyme Solution | Human Carbonic Anhydrase (e.g., hCA I, II, IX, XII) stock solution diluted in Assay Buffer to an optimized working concentration. |

| Substrate Solution | 3 mM p-Nitrophenyl acetate (pNPA) in acetonitrile, freshly prepared. |

| Test Compound | This compound dissolved in DMSO to create a stock solution (e.g., 10 mM), followed by serial dilutions. |

| Reference Inhibitor | Acetazolamide (a known pan-CA inhibitor) prepared in DMSO. |

| Microplate | 96-well, clear, flat-bottom. |

| Instrumentation | Microplate reader capable of kinetic measurements at 405 nm. |

Experimental Workflow

Caption: Experimental workflow for the in vitro CA inhibition assay.

Detailed Assay Protocol

-

Plate Setup: Prepare the 96-well plate as follows (final volume = 200 µL):

-

Blank Wells: 190 µL Assay Buffer + 10 µL DMSO.

-

Enzyme Control (100% Activity) Wells: 170 µL Assay Buffer + 10 µL Enzyme Solution + 10 µL DMSO.

-

Inhibitor Wells: 170 µL Assay Buffer + 10 µL Enzyme Solution + 10 µL of test compound/reference inhibitor at various concentrations.[14]

-

-

Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[15]

-

Reaction Initiation: Add 10 µL of the 3 mM pNPA substrate solution to all wells to start the reaction.[14]

-

Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 60 seconds for 30-60 minutes.[16]

-

Data Analysis:

-

For each well, determine the rate of reaction (V) by calculating the slope (ΔAbs/min) from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_control - V_blank)] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

Expected Data Output

The primary output will be the IC₅₀ values for this compound against a panel of CA isoforms. Further kinetic studies can determine the inhibition constant (Ki) and the mode of inhibition.

| Compound | hCA I IC₅₀ (nM) | hCA II IC₅₀ (nM) | hCA IX IC₅₀ (nM) | hCA XII IC₅₀ (nM) |

| This compound | Predicted: Moderate | Predicted: Moderate | Predicted: High | Predicted: High |

| Acetazolamide (Reference) | 250 | 12 | 25 | 5.7 |

Potential Therapeutic Applications

Should experimental data confirm potent and selective inhibition of specific CA isoforms, this compound could be a valuable lead compound for several therapeutic areas:

-

Oncology: Selective inhibition of tumor-associated isoforms hCA IX and hCA XII is a validated strategy for cancer therapy.[3] These enzymes help maintain the pH balance in hypoxic tumors, promoting tumor cell survival and proliferation. Inhibiting them can lead to intracellular acidification and a reduction in tumor growth.

-

Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure.

-

Epilepsy: Some sulfonamide CA inhibitors have anticonvulsant properties, although the precise mechanism is complex.

Conclusion

While direct experimental evidence for this compound is currently lacking, a robust prediction of its mechanism of action can be made based on established principles of medicinal chemistry. The compound is strongly predicted to function as an inhibitor of carbonic anhydrases, with its sulfonamide moiety acting as the critical zinc-binding group. The unique combination of a cyano and two methyl substituents is expected to fine-tune its binding affinity and confer selectivity for specific CA isoforms, potentially targeting the tumor-associated CAs IX and XII. The detailed experimental protocol provided herein offers a clear and validated pathway for confirming this hypothesis and quantifying the compound's inhibitory potency. Further investigation into this molecule is warranted to explore its potential as a selective chemical probe or a lead compound for therapeutic development.

References

- Benchchem. (n.d.). 3-Cyano-4-methylbenzenesulfonamide: A Technical Overview for Drug Discovery and Development.

-

de Assis, F. F., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

- Benchchem. (n.d.). Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay.

- Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).

-

Ghorab, M. M., et al. (2013). Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and XII. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Nocentini, A., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an updated and extended investigation. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

Kubíček, V., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chemistry – A European Journal. Retrieved from [Link]

-

Puchberger, J., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences. Retrieved from [Link]

-

Nocentini, A., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules. Retrieved from [Link]

- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B.

-

Berrino, E., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. ACS Publications. Retrieved from [Link]

- Taylor & Francis Online. (n.d.). Cyano groups – Knowledge and References.

-

Ophardt, C. (2022). Drug Receptor Interactions. Chemistry LibreTexts. Retrieved from [Link]

- Wermuth, C. G. (2008). Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. The Practice of Medicinal Chemistry.

-

Wermuth, C. G. (2003). The Role of Functional Groups in Drug-Receptor Interactions. UQ eSpace. Retrieved from [Link]

-

de Oliveira, R. B., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals. Retrieved from [Link]

-

Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases [mdpi.com]

- 3. Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ricerca.unich.it [ricerca.unich.it]

- 6. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Steric effects - Wikipedia [en.wikipedia.org]

- 12. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. assaygenie.com [assaygenie.com]

A Technical Guide to the Investigational Compound 3-Cyano-N,5-dimethylbenzene-1-sulfonamide: Exploring Potential Biological Activities

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized for its integral role in a multitude of therapeutic agents.[1] This guide provides a comprehensive technical overview of 3-Cyano-N,5-dimethylbenzene-1-sulfonamide, a compound of interest for which specific biological data is not yet publicly available. By examining the well-documented activities of structurally related benzenesulfonamide and cyanobenzene derivatives, we can infer and propose potential biological activities for this molecule.[2][3] This document will explore its chemical properties, propose a plausible synthetic route, and detail robust experimental protocols to investigate its potential as an anticancer, anti-inflammatory, and carbonic anhydrase inhibitory agent. The primary audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction and Rationale

The pursuit of novel therapeutic agents is a continuous endeavor in pharmaceutical sciences.[4] Small molecules, meticulously designed and synthesized, form the bedrock of modern pharmacotherapy. This compound emerges as a molecule of interest due to the convergence of two key pharmacophoric motifs: the benzenesulfonamide core and a cyano group.

The benzenesulfonamide moiety is a privileged structure, found in drugs with a wide spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic effects.[2] The sulfonamide group's ability to act as a zinc-binding moiety makes it a particularly effective inhibitor of metalloenzymes, most notably carbonic anhydrases.[1]

The addition of a cyano (-C≡N) group to the benzene ring is anticipated to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its biological activity and target specificity.[3][5] The dimethyl substitution on the benzene ring further modulates its physicochemical properties. While no direct biological activity for this compound has been reported, its structural features strongly suggest a high potential for therapeutic relevance. This guide aims to provide a foundational framework for its synthesis and biological evaluation.

Physicochemical Properties and Proposed Synthesis

A thorough understanding of a compound's physicochemical properties is paramount for its development as a drug candidate. The predicted properties of this compound are summarized below, based on its structural similarity to known compounds.[6][7]

| Property | Predicted Value/Information | Basis of Prediction |

| Molecular Formula | C₉H₁₀N₂O₂S | Elemental Composition |

| Molecular Weight | 210.25 g/mol | Elemental Composition |

| Appearance | White to off-white crystalline solid | General property of similar sulfonamides |

| Solubility | Soluble in organic solvents (DMSO, DMF, alcohols); sparingly soluble in water | General solubility of sulfonamides[3] |

| pKa (sulfonamide proton) | 9-10 | Based on pKa of similar benzenesulfonamides[3] |

Proposed Synthetic Pathway

A plausible synthetic route for this compound can be conceptualized based on established organic chemistry methodologies. A potential pathway is outlined below, starting from commercially available 3,5-dimethylaniline.

Caption: Proposed synthesis of this compound.

Detailed Synthetic Protocol

-

Diazotization and Sandmeyer Reaction:

-

Dissolve 3,5-dimethylaniline in a mixture of concentrated hydrochloric acid and water, and cool to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

-

In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Allow the reaction to warm to room temperature and then heat to 50-60°C for one hour.

-

Extract the product, 3-cyano-1,5-dimethylbenzene, with an organic solvent and purify by distillation or chromatography.

-

-

Sulfonation:

-

Add 3-cyano-1,5-dimethylbenzene to an excess of fuming sulfuric acid at a controlled temperature.

-

Stir the mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto ice to precipitate the sulfonic acid derivative.

-

Filter and wash the solid to obtain 3-cyano-N,5-dimethylbenzene-1-sulfonic acid.

-

-

Chlorination:

-

Treat the sulfonic acid with thionyl chloride or a similar chlorinating agent to convert it to the sulfonyl chloride.

-

Remove the excess chlorinating agent under reduced pressure.

-

-

Amination:

-

Dissolve the resulting 3-cyano-N,5-dimethylbenzene-1-sulfonyl chloride in a suitable organic solvent and bubble ammonia gas through the solution, or add aqueous ammonia.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Isolate the final product, this compound, by filtration and recrystallize from a suitable solvent to obtain a pure product.

-

Potential Biological Activities and Investigational Protocols

Based on the extensive literature on benzenesulfonamide derivatives, we can hypothesize several promising biological activities for this compound.[2][8]

Carbonic Anhydrase Inhibition

The sulfonamide moiety is a classic zinc-binding group, making benzenesulfonamides potent inhibitors of carbonic anhydrases (CAs).[1] Dysregulation of CA isoforms is implicated in various diseases, including cancer, where CA IX and XII are overexpressed in hypoxic tumors.[1]

Caption: Experimental workflow for carbonic anhydrase inhibition assay.

-

Preparation of Reagents:

-

Prepare stock solutions of this compound and a standard inhibitor (e.g., acetazolamide) in DMSO.

-

Prepare a buffer solution (e.g., Tris-HCl, pH 7.4).

-

Prepare a solution of the substrate, p-nitrophenyl acetate, in a suitable solvent.

-

Use purified, recombinant human CA isoforms (e.g., CA I, II, IX, and XII).

-

-

Assay Procedure:

-

In a 96-well plate, add the buffer, the enzyme solution, and varying concentrations of the test compound or standard inhibitor.

-

Incubate the plate at room temperature for a specified time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate solution.

-

Monitor the hydrolysis of p-nitrophenyl acetate to p-nitrophenol by measuring the increase in absorbance at 400 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

-

Anticancer Activity

Many benzenesulfonamide derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of carbonic anhydrases, kinases, and tubulin polymerization.[9]

-

Cell Culture:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture media supplemented with fetal bovine serum and antibiotics.[9]

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Assay Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that reduces cell viability by 50%).

-

Anti-inflammatory Activity

Certain sulfonamides exhibit anti-inflammatory properties, often through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[2]

-

Enzyme and Substrate Preparation:

-

Use purified ovine or human COX-1 and COX-2 enzymes.

-

Prepare a solution of the substrate, arachidonic acid.

-

-

Assay Procedure:

-

Pre-incubate the COX enzyme with various concentrations of this compound or a standard inhibitor (e.g., indomethacin for COX-1/2, celecoxib for COX-2) in a buffer solution.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the production of prostaglandin E₂ (PGE₂) using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each concentration of the test compound.

-

Determine the IC₅₀ values for both COX-1 and COX-2 to assess the compound's potency and selectivity.

-

Proposed Signaling Pathway Involvement

Given the potential for carbonic anhydrase IX (CA IX) inhibition, a key target in hypoxic tumors, we can visualize the potential impact of this compound on tumor cell signaling.

Caption: Potential mechanism of action via carbonic anhydrase IX inhibition.

Concluding Remarks

This compound represents a promising, yet unexplored, chemical entity. The convergence of the benzenesulfonamide scaffold and the cyano functional group provides a strong rationale for investigating its biological potential. The proposed synthetic route offers a viable method for its preparation, and the detailed experimental protocols for assessing its carbonic anhydrase inhibitory, anticancer, and anti-inflammatory activities provide a clear roadmap for its preclinical evaluation. The insights gained from such studies will be invaluable in determining the therapeutic potential of this and structurally related molecules.

References

-

Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. [Link]

-

Ali, I. Y., et al. (2018). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Journal of Pharmaceutical Research International, 21(6), 1-12. [Link]

-

ResearchGate. (2023). Biological activity produced by benzenesulfonamide derivatives on perfusion pressure. [Link]

-

Abdel-Wahab, B. F., et al. (2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical and Pharmaceutical Research, 14(3), 1-13. [Link]

-

National Analytical Corporation. 3-cyano-N-ethylbenzene-1-sulfonamide. [Link]

-

PubChem. 3-amino-N,N-dimethylbenzene-1-sulfonamide. [Link]

-

Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. [Link]

-

Research and Reviews. (2025). Natural Product Derivatives: Harnessing Nature for Drug Discovery. [Link]

-

Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. [Link]

-

PubChem. 3,5-Dimethylbenzenesulfonamide. [Link]

-

de Souza, M. V. N., et al. (2021). Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. ACS Omega, 6(13), 9037–9048. [Link]

-

MDPI. (2024). Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry. [Link]

- Google Patents. (2014). CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.

-

Wijewickrama, M., Greene, A., & Cock, I. (2023). Therapeutics from Cyanobacteria: A Review of Cyanobacteria-Derived Compounds as Anti-cancer Drug Leads. Pharmacognosy Reviews, 17(34), 230-246. [Link]

-

Singh, R., Tiwari, S. P., & Mohapatra, T. (2011). Cyanobacteria: an emerging source for drug discovery. Journal of antibiotics, 64(6), 401-412. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. DSpace [research-repository.griffith.edu.au]

- 5. Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-amino-N,N-dimethylbenzene-1-sulfonamide | C8H12N2O2S | CID 235520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,5-Dimethylbenzenesulfonamide | C8H11NO2S | CID 12757679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 9. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives | IntechOpen [intechopen.com]

Starting materials for 3-Cyano-N,5-dimethylbenzene-1-sulfonamide synthesis

An In-Depth Technical Guide to the Starting Materials and Synthetic Strategies for 3-Cyano-N,5-dimethylbenzene-1-sulfonamide

Abstract

The synthesis of specifically substituted aromatic compounds is a cornerstone of modern drug discovery and development. This compound represents a structural motif with potential applications in medicinal chemistry, embodying a unique electronic and steric profile. This technical guide provides an in-depth analysis of the viable synthetic routes to this target molecule, with a primary focus on the selection and rationale of starting materials. We will dissect two primary retrosynthetic pathways, offering detailed experimental protocols and explaining the causality behind critical process choices. Furthermore, this guide will touch upon modern synthetic alternatives, providing researchers, scientists, and drug development professionals with a comprehensive strategic overview for accessing this and structurally related compounds.

Retrosynthetic Analysis and Strategic Overview

The architecture of this compound allows for several logical disconnections. The most strategically sound approaches involve forming the sulfonamide bond late in the synthesis and introducing the key functional groups—cyano and sulfonyl—from versatile precursors like an amino or a bromo group. Two primary pathways emerge from this analysis:

-

Pathway A (The Amino-Centric Route): This strategy utilizes the versatile amino group of a commercially available aniline derivative. The amino group serves as a precursor to the sulfonyl moiety via a Sandmeyer-type reaction, representing a convergent and efficient approach.

-

Pathway B (The Halo-Centric Route): This pathway leverages a stable and versatile aryl halide (bromide) as a synthetic handle. The synthesis proceeds by first establishing the sulfonamide framework and then introducing the cyano group in the final step via nucleophilic substitution.

These divergent strategies offer flexibility based on the availability and cost of starting materials, as well as tolerance to different functional groups in more complex derivatives.

Caption: High-level retrosynthetic analysis of the target molecule.

Pathway A: The Amino-Centric Route

This is arguably the most direct route, leveraging the commercially available 3-amino-5-methylbenzonitrile as the primary starting material[1][2][3]. The core of this strategy is the transformation of the aromatic amino group into a sulfonyl chloride, which is then coupled with methylamine.

Step 1: Diazotization and Sulfonyl Chloride Formation

The conversion of an aryl amine to a sulfonyl chloride is a powerful, albeit mechanistically complex, transformation reminiscent of the Sandmeyer reaction[4][5][6]. The process involves two key stages: the formation of a diazonium salt and its subsequent reaction with sulfur dioxide in the presence of a copper catalyst.

Causality of Experimental Choices:

-

Diazotization: The reaction of the aniline with sodium nitrite must be conducted in a strong acidic medium (e.g., HCl) at low temperatures (0-5 °C). The low temperature is critical to prevent the highly unstable diazonium salt from decomposing, particularly to form unwanted phenolic byproducts. The acid protonates nitrous acid, forming the nitrosonium ion (NO+), the active electrophile.

-

Sulfonylation: The diazonium salt is then added to a solution saturated with sulfur dioxide and containing a copper(I) chloride catalyst. The copper(I) species facilitates a single-electron transfer to the diazonium salt, initiating a radical mechanism that ultimately incorporates SO2 and chlorine to form the desired sulfonyl chloride product[7].

Caption: Workflow for the Amino-Centric Synthetic Pathway (A).

Step 2: Sulfonamide Formation

This is a classic and highly reliable nucleophilic acyl substitution reaction. The synthesized sulfonyl chloride is a potent electrophile that reacts readily with primary amines.

Causality of Experimental Choices:

-

Reagents: Methylamine is used as the nucleophile. The reaction requires a base (e.g., pyridine or triethylamine) to neutralize the HCl generated during the reaction. Using an excess of methylamine can also serve this purpose.

-

Solvent: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are typically used to avoid hydrolysis of the sulfonyl chloride.

-

Temperature: The reaction is often performed at 0 °C initially to control the exothermic reaction, then allowed to warm to room temperature to ensure completion.

Pathway B: The Halo-Centric Route

This pathway offers an excellent alternative if the corresponding bromo-aniline or bromo-benzonitrile is more readily available or cost-effective. The strategy involves carrying the robust bromo-substituent through the synthesis and converting it to the nitrile in the final step. The initial steps are analogous to Pathway A, but start from 3-bromo-5-methylaniline .

Step 1 & 2: Synthesis of 3-Bromo-N,5-dimethylbenzene-1-sulfonamide

The synthesis mirrors that of Pathway A. 3-Bromo-5-methylaniline is first converted to its corresponding diazonium salt and subsequently to 3-bromo-5-methylbenzene-1-sulfonyl chloride. This intermediate is then reacted with methylamine to yield the N-methylated sulfonamide, which now bears a bromine atom at the 3-position.

Step 3: Cyanation of the Aryl Bromide

The final step is the conversion of the aryl bromide to a nitrile. The Rosenmund-von Braun reaction, using copper(I) cyanide, is a classic and effective method for this transformation.

Causality of Experimental Choices:

-

Reagent: Copper(I) cyanide is the reagent of choice. It serves as both the source of the cyanide nucleophile and a catalyst for the substitution.

-

Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are required to facilitate the reaction, which typically demands high temperatures (150-200 °C).

-

Modern Alternatives: Palladium-catalyzed cyanation reactions using zinc cyanide or potassium ferricyanide can often be performed under milder conditions and may offer better functional group tolerance.

Caption: Workflow for the Halo-Centric Synthetic Pathway (B).

Summary and Comparison of Synthetic Routes

The choice between these primary pathways depends on several factors, which are summarized below.

| Feature | Pathway A (Amino-Centric) | Pathway B (Halo-Centric) |

| Primary Starting Material | 3-Amino-5-methylbenzonitrile | 3-Bromo-5-methylaniline |

| Number of Steps | 2 | 3 |

| Key Transformations | Diazotization/Sulfonylation, Amination | Diazotization/Sulfonylation, Amination, Cyanation |

| Pros | More convergent, fewer steps. | Uses a stable aryl bromide intermediate; late-stage functionalization offers flexibility. |

| Cons | Diazonium salts can be unstable. | Requires an additional cyanation step, often under harsh conditions. |

Detailed Experimental Protocols

The following protocols are generalized procedures and should be adapted and optimized based on laboratory-specific conditions and scale.

Protocol A1: Synthesis of 3-Cyano-5-methylbenzene-1-sulfonyl chloride

-

To a stirred solution of concentrated hydrochloric acid and water at 0-5 °C, add 3-amino-5-methylbenzonitrile (1.0 eq).

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes.

-

In a separate flask, prepare a solution of acetic acid saturated with sulfur dioxide and add a catalytic amount of copper(I) chloride.

-

Slowly add the cold diazonium salt solution to the SO2/CuCl solution. Vigorous gas evolution (N2) will be observed.

-

After the addition is complete, stir the reaction at room temperature until gas evolution ceases.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

Protocol A2/B2: General Synthesis of N-methylsulfonamide

-

Dissolve the corresponding sulfonyl chloride (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.

-

Add pyridine (1.2 eq) followed by a solution of methylamine (1.2 eq, e.g., 40% in water or 2M in THF) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute with DCM, wash with dilute HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Protocol B3: Cyanation via Rosenmund-von Braun Reaction

-

In a flask equipped with a reflux condenser, combine 3-bromo-N,5-dimethylbenzene-1-sulfonamide (1.0 eq) and copper(I) cyanide (1.2 eq) in DMF.

-

Heat the mixture to 150-160 °C and maintain for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

-

Cool the reaction mixture and pour it into an aqueous solution of ferric chloride and HCl to complex the copper salts.

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Modern & Alternative Synthetic Approaches

While the classical routes described are robust, modern synthetic chemistry offers alternative methods for forming the crucial C-S and S-N bonds.[8] These methods can provide milder reaction conditions and broader substrate scopes.

-

From Thiols: A suitable thiol precursor could be oxidized in situ with an oxidant like N-chlorosuccinimide to generate the sulfonyl chloride, which is then trapped with methylamine in a one-pot procedure.[9]

-

Direct C-H Sulfonylation: Emerging methods allow for the direct C-H functionalization of aromatic rings to install sulfonyl groups, potentially bypassing the need for pre-functionalized starting materials like anilines or halides.[12]

These advanced strategies, while beyond the scope of this primary guide, represent the cutting edge of sulfonamide synthesis and should be considered for specialized applications.

References

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications - Organic Letters. [Link]

-

Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Royal Society of Chemistry. [Link]

-

Sandmeyer reaction. Wikipedia. [Link]

-

Sandmeyer Reaction: Definition, Mechanism, and Examples. Chemistry Learner. [Link]

-

Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. [Link]

-

Recent advances in the synthesis of N-acyl sulfonamides. National Institutes of Health (PMC). [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health (PMC). [Link]

-

Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. National Institutes of Health (PMC). [Link]

-

Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

-

3-amino-5-methylbenzonitrile (C8H8N2). PubChemLite. [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

- Method for synthesizing benzene sulfonamide compounds.

-

Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. [Link]

-

3-Bromo-5-methylbenzonitrile | C8H6BrN | CID 14567858. PubChem. [Link]

- Synthesis method of sulfonamide compound.

-

Convenient Synthesis of 3-Amino-2-hydroxy-5-methylbenzenesulfonic Acid. ResearchGate. [Link]

-

Direct C-H-Sulfonylation of 6-Membered Nitrogen-Heteroaromatics. ChemRxiv. [Link]

-

3-bromo-5-cyanobenzene-1-sulfonyl chloride (C7H3BrClNO2S). PubChemLite. [Link]

-

3-bromo-5-cyanobenzenesulfonyl chloride. Anichem. [Link]

-

Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. National Institutes of Health (PMC). [Link]

- Process for the preparation of substituted benzene sulfonyl chlorides.

-

A novel synthesis of 3‐Amino‐1,2‐benzisoxazoles — an entry into the isoxazolo[3,4,5‐ef][13][14]benzoxazepine ring system. ResearchGate. [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3-Amino-5-methylbenzonitrile | 186551-97-3 [sigmaaldrich.com]

- 3. PubChemLite - 3-amino-5-methylbenzonitrile (C8H8N2) [pubchemlite.lcsb.uni.lu]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer Reaction: Definition, Mechanism, and Examples [chemistrylearner.com]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 8. thieme-connect.com [thieme-connect.com]